1-Methylidene-4-(trifluoromethyl)cyclohexane
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Overview
Description
1-Methylidene-4-(trifluoromethyl)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with a methylidene group and a trifluoromethyl group
Preparation Methods
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under specific reaction conditions.
Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, which allows for better control over reaction parameters and yields.
Chemical Reactions Analysis
1-Methylidene-4-(trifluoromethyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium or platinum complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methylidene-4-(trifluoromethyl)cyclohexane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with enhanced stability and bioactivity.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Industry: The compound is used in the development of advanced materials, including polymers and coatings with enhanced chemical resistance and thermal stability.
Mechanism of Action
The mechanism by which 1-Methylidene-4-(trifluoromethyl)cyclohexane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the specific application.
Comparison with Similar Compounds
1-Methylidene-4-(trifluoromethyl)cyclohexane can be compared with other similar compounds, such as:
1-Methylidene-4-(trifluoromethoxy)cyclohexane: This compound has a trifluoromethoxy group instead of a trifluoromethyl group, which can lead to differences in reactivity and applications.
Cyclohexene, 1-methyl-4-(1-methylethylidene):
The uniqueness of this compound lies in the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H11F3 |
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Molecular Weight |
164.17 g/mol |
IUPAC Name |
1-methylidene-4-(trifluoromethyl)cyclohexane |
InChI |
InChI=1S/C8H11F3/c1-6-2-4-7(5-3-6)8(9,10)11/h7H,1-5H2 |
InChI Key |
ZXYTYRCNWYFWDG-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCC(CC1)C(F)(F)F |
Origin of Product |
United States |
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